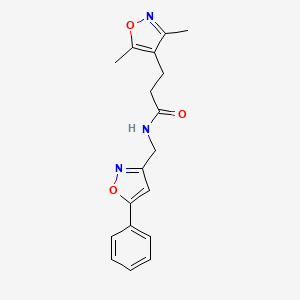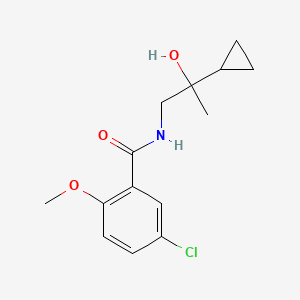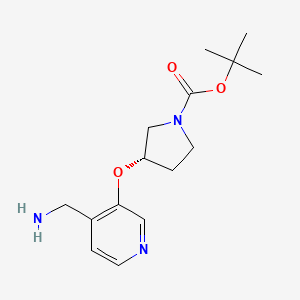![molecular formula C12H17N3O B2844711 [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 2097891-42-2](/img/structure/B2844711.png)
[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Scientific Research Applications
Catalytic Methods and Synthesis
An efficient catalytic method for fulvene synthesis utilized pyrrolidine-catalyzed condensation of carbonyl compounds, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Coşkun & Erden, 2011). Another study focused on the novel synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, highlighting the role of pyrrolidine derivatives in the autorecycling oxidation of some amines and alcohols (Mitsumoto & Nitta, 2004).
Complexation Studies
Research on the recognition of some lanthanides, actinides, and transition- and heavy-metal cations by N-donor ligands emphasized the significant selectivity of bis-triazine-pyridines and related ligands, which are crucial in nuclear waste management (Hubscher-Bruder et al., 2010). Similarly, the influence of the solvent on the complexation of Cm(III) and Eu(III) with nPr–BTP was investigated, indicating the importance of solvent composition on stability constants and selectivity of complexation processes (Bremer et al., 2015).
Materials Science and Photocatalysis
In the domain of materials science, the design and synthesis of constrained tricyclic pyrrolizidinone carboxylic acids as carbapenem mimics explored innovative approaches to antibiotic resistance, despite the compounds being inactive against bacterial strains. This research underscores the potential for structural analogs in medicinal chemistry and materials science (Hanessian, Buckle, & Bayrakdarian, 2002). Another study focused on gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides, presenting a novel route to pyrrolidines. This method highlights the synthetic utility of pyrrolidine derivatives in the efficient construction of complex nitrogen-containing heterocycles (Rao & Chan, 2008).
Mechanism of Action
properties
IUPAC Name |
[1-(6-cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-8-10-2-1-7-15(10)12-6-5-11(13-14-12)9-3-4-9/h5-6,9-10,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBVRWKGAJVYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(C=C2)C3CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/no-structure.png)
![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)
![methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2844633.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2844635.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)
![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)
![6-[3-[9-(2,2-Difluoroethyl)purin-6-yl]oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2844642.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2844643.png)


![N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2844649.png)
